Product packaging for dibenzylphosphinic acid(Cat. No.:CAS No. 7369-51-9)

dibenzylphosphinic acid

Cat. No.: B3825762
CAS No.: 7369-51-9
M. Wt: 246.24 g/mol
InChI Key: LGMGVCQVPSHUCO-UHFFFAOYSA-N
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Description

Significance of Phosphinic Acids in Contemporary Chemical Science

Phosphinic acids, with the general formula R₂P(O)OH, represent a specific class of organophosphorus compounds that have garnered considerable attention. researchgate.net These compounds and their derivatives are valuable as intermediates and building blocks in organic synthesis, finding use in the preparation of fine chemicals, pharmaceuticals, and agricultural chemicals. ontosight.aiscispace.com Their unique properties, which are intermediate between those of carboxylic and phosphonic acids, make them versatile in various applications. researchgate.net Phosphinic acids have been explored for their potential in materials science, including the synthesis of polymers and as flame retardants. mdpi.comresearchgate.netontosight.ai Furthermore, their ability to act as enzyme inhibitors has made them a focus in medicinal chemistry for drug development. ontosight.aiontosight.ai

Overview of Dibenzylphosphinic Acid as a Model Compound in Organophosphorus Chemistry

This compound, with the chemical formula (C₆H₅CH₂)₂P(O)OH, serves as a significant model compound within the field of organophosphorus chemistry. ontosight.ai It is a phosphinic acid derivative where the phosphorus atom is bonded to two benzyl (B1604629) groups. ontosight.ai Its synthesis and reactivity have been subjects of study, providing insights into the broader class of phosphinic acids. The presence of the benzyl groups influences its chemical properties and reactivity, making it a useful tool for investigating structure-activity relationships. google.com Research into this compound has contributed to the development of new materials, such as flame retardants, and has expanded the understanding of coordination chemistry and catalysis. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O2P B3825762 dibenzylphosphinic acid CAS No. 7369-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGVCQVPSHUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Dibenzylphosphinic Acid

Grignard Reagent-Based Synthesis Approaches

The synthesis of dibenzylphosphinic acid frequently employs Grignard reagents, which are organomagnesium compounds with the general formula R-Mg-X. wikipedia.orgbyjus.com This approach is a cornerstone in organic synthesis for creating new carbon-carbon bonds. byjus.com

A prominent method involves the reaction of diethyl phosphite (B83602) with a Grignard reagent, specifically benzylmagnesium halide. google.com The initial step is the formation of the Grignard reagent itself, which is typically prepared by reacting an alkyl or aryl halide with magnesium metal. byjus.com In the context of this compound synthesis, benzyl (B1604629) chloride is reacted with magnesium in an anhydrous organic solvent, such as ether, often with a small amount of iodine to activate the magnesium. wikipedia.orggoogle.com

Grignard Reagent Formation: Benzyl Chloride + Mg → Benzylmagnesium Chloride

Reaction with Diethyl Phosphite: Benzylmagnesium Chloride + Diethyl Phosphite → Intermediate

Hydrolysis: Intermediate + Acid → Dibenzylphosphine (B13814447) Oxide

The dibenzylphosphine oxide is then purified and subjected to an oxidation step to produce the final this compound. google.com This method is valued for its potential to produce high-purity and high-yield products. google.com However, challenges can arise, including the need for strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

StepReactantsProductKey Conditions
1Benzyl Chloride, Magnesium, IodineBenzylmagnesium ChlorideAnhydrous organic solvent, heating
2Benzylmagnesium Chloride, Diethyl PhosphiteIntermediate AlkoxideReflux, then cooling
3Intermediate AlkoxideDibenzylphosphine OxideAcidified hydrolysis (e.g., with H₂SO₄)
4Dibenzylphosphine OxideThis compoundOxidation (details in section 2.3)

Synthesis from Hypophosphorous Acid Derivatives

Hypophosphorous acid (H₃PO₂) and its derivatives serve as versatile precursors for the synthesis of phosphinic acids, including this compound. wikipedia.orgtandfonline.com These methods are gaining attention as they can offer greener alternatives compared to traditional routes that might use more hazardous reagents like phosphorus trichloride. mmu.ac.uk

Ammonium (B1175870) hypophosphite (NH₄PH₂O₂) is a key starting material in this synthetic route. sciencemadness.orgwikipedia.org The synthesis of this compound can be achieved through the reaction of ammonium hypophosphite with benzyl bromide. mdpi.com This reaction has been explored for applications such as the development of flame retardants. mdpi.com

The general principle involves the nucleophilic character of the hypophosphite anion. The synthesis can also be initiated from hypophosphorous acid, which is neutralized with ammonia (B1221849) to form ammonium hypophosphite in situ. sciencemadness.orgwikipedia.org The use of hypophosphite salts allows for the formation of the phosphorus-carbon bonds necessary for the dibenzyl structure. nih.gov

A more advanced strategy involves the use of silyl (B83357) phosphonite esters, such as bis(trimethylsilyl) phosphonite [(Me₃SiO)₂PH] (BTSP). mmu.ac.ukkent.ac.uk These esters are derived from hypophosphorous acid and are considered useful synthetic reagents. kent.ac.ukkent.ac.uk The trivalent nature of the phosphorus in these esters makes them reactive intermediates. kent.ac.uk

The synthesis of phosphinic acids using silyl phosphonites can be achieved through several novel reactions:

Addition to Unsaturated Esters: A method termed the "triethylammonium phosphinate reaction" involves the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions. kent.ac.ukkent.ac.uk

Reaction with Mannich Bases: A novel reaction between a Mannich base and silyl phosphonite esters can also yield a phosphinic acid. kent.ac.uk

These methods provide a flexible methodology for preparing a variety of substituted phosphinic acids. kent.ac.uk The key intermediates in these syntheses are phosphonous acids and their silyl esters, which are formed in the initial stages of the process. nih.govresearchgate.net

Oxidation Routes to this compound

Oxidation is a critical final step in several synthetic pathways to this compound, particularly when starting from precursors where the phosphorus atom is in a lower oxidation state.

One of the primary methods involves the oxidation of secondary phosphine (B1218219) oxides, such as dibenzylphosphine oxide. kent.ac.uk This intermediate is often prepared through the Grignard reagent method as previously described. google.com While air or oxygen can be used as oxidants, hydrogen peroxide is now a preferred reagent for this transformation. kent.ac.uk

An alternative oxidation method involves the chlorination of the phosphine oxide using a reagent like phosphorus pentachloride. This forms a phosphinic acid chloride intermediate, which is not isolated but directly hydrolyzed to yield the final phosphinic acid. kent.ac.uk

Another specific oxidation route for converting dibenzylphosphine oxide to this compound involves a reflux reaction in a mixed solution of carbon tetrachloride and water. google.com This method has been detailed in patent literature as an effective means of obtaining the desired product. google.com The reaction time for this step typically ranges from 1 to 4 hours. google.com

PrecursorOxidizing Agent(s)Product
Dibenzylphosphine OxideHydrogen PeroxideThis compound
Dibenzylphosphine OxidePhosphorus Pentachloride, then WaterThis compound
Dibenzylphosphine OxideCarbon Tetrachloride, WaterThis compound
Secondary PhosphinesNitric AcidPhosphinic Acids
PhosphinitesNitrogen Oxides, Oxygen, Hydrogen PeroxidePhosphinates (hydrolyzed to Phosphinic Acids)

Novel and Green Synthetic Pathways for this compound Production

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.net For this compound, this translates to developing pathways that are more efficient, use less toxic materials, and generate minimal waste. rsc.orgmlsu.ac.in

The use of hypophosphorous acid and its salts is considered a step towards greener synthesis, as it can replace more hazardous phosphorus precursors like PCl₃. mmu.ac.uk Furthermore, synthetic routes that employ catalytic methods are favored over those requiring stoichiometric amounts of reagents, as this reduces waste. researchgate.net

Recent advancements in computer-aided synthesis planning are also contributing to the discovery of greener pathways. rsc.orgsynthiaonline.com These tools can analyze vast reaction networks to identify routes that are shorter and utilize more environmentally benign solvents. rsc.org

For this compound synthesis, "greener" approaches could involve:

Catalytic Systems: Employing efficient catalysts to drive reactions, minimizing the need for harsh conditions or large quantities of reagents.

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally friendly alternatives.

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Chemoenzymatic Processes: Exploring the use of enzymes in combination with chemical steps to achieve high selectivity and efficiency under mild conditions, a concept being pioneered in other areas of chemical manufacturing. epa.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The various methods for synthesizing this compound each have distinct characteristics regarding their efficiency, scalability, and practicality for industrial production.

Synthetic MethodKey ReactantsAdvantagesDisadvantagesScalability
Grignard Reagent-Based Benzyl Halide, Magnesium, Diethyl PhosphiteCan achieve high purity and yield. google.comRequires strictly anhydrous conditions; can have complex raw material requirements. google.comlibretexts.orgModerate to good; requires careful control of reaction conditions.
From H₂PO₂NH₄ Precursors Ammonium Hypophosphite, Benzyl HalideSimple, mild reaction conditions. mdpi.comYields may vary depending on the specific reaction.Potentially high, as starting materials are accessible.
From Silyl Phosphonite Esters Hypophosphorous Acid, Silylating Agents, ElectrophilesFlexible methodology applicable to various substituted phosphinic acids. kent.ac.ukMay involve multi-step processes and purification challenges. kent.ac.ukLab-scale to pilot-scale; may be complex for large-scale industrial production.
Free Radical Addition Phosphine, AlkeneReported yields can be over 90%; suitable for industrial production.Primarily suitable for sterically hindered dialkylphosphinic acids. google.comGood, particularly for specific product types.

The Grignard method is a well-established and versatile route, but its sensitivity to moisture and potential for side reactions can complicate large-scale production. google.comlibretexts.org Synthesis from ammonium hypophosphite presents a simpler and potentially greener alternative, though optimization of yield may be necessary. mdpi.com The use of silyl phosphonite esters offers significant flexibility for creating diverse phosphinic acid structures but might be more suited for specialized, smaller-scale applications due to the complexity and cost of reagents. kent.ac.ukkent.ac.uk

Chemical Reactivity and Mechanistic Pathways of Dibenzylphosphinic Acid

Acid-Base Properties and Protolytic Equilibria of the Phosphinic Acid Moiety

The phosphinic acid moiety in dibenzylphosphinic acid is characterized by its acidic proton, which can participate in protolytic equilibria. The acidity of a phosphinic acid is generally described by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). washington.eduutexas.edu This value indicates the strength of the acid in a solution. libretexts.org For phosphinic acids, the pKa is a measure of the acidity of the conjugate acid. washington.edu

The general equilibrium for the dissociation of this compound in water can be represented as follows:

(C₆H₅CH₂)₂P(O)OH + H₂O ⇌ (C₆H₅CH₂)₂P(O)O⁻ + H₃O⁺

The position of this equilibrium is dictated by the stability of the resulting dibenzylphosphinate anion. The presence of two electron-donating benzyl (B1604629) groups attached to the phosphorus atom influences the electron density on the phosphinic acid group, thereby affecting its acidity. Generally, electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Table 1: General Acid-Base Properties

Property Description Reference
Acidity Acts as a weak acid in aqueous solutions. savemyexams.com
Proton Donor The hydroxyl group on the phosphorus atom can donate a proton. libretexts.org
Conjugate Base Forms the dibenzylphosphinate anion upon deprotonation. washington.edu

| Neutralization | Reacts with bases to form a salt and water. savemyexams.com | google.com |

Nucleophilic and Electrophilic Reactivity of the Phosphorus Center

The phosphorus center in this compound exhibits both nucleophilic and electrophilic character, depending on the reacting species. nih.gov

Nucleophilic Character: The oxygen atom of the P=O group possesses lone pairs of electrons and can act as a nucleophile, particularly in reactions with strong electrophiles. Protonation or coordination to a Lewis acid enhances the electrophilicity of the phosphorus atom.

Electrophilic Character: The phosphorus atom is electron-deficient due to the electronegativity of the attached oxygen atoms and can be attacked by nucleophiles. mdpi.com This electrophilicity is a key aspect of its reactivity, allowing for a variety of substitution reactions at the phosphorus center. masterorganicchemistry.comunibo.it

The dual reactivity allows organophosphorus compounds to be classified into different chemical classes based on the coordination number and oxidation state of the phosphorus atom. mdpi.com The presence of the P=O bond is often a driving force for its reactions. mdpi.com

Table 2: Nucleophilic and Electrophilic Reactivity

Reactivity Type Description Attacking Species
Nucleophilic The P=O oxygen donates an electron pair. Electrophiles (e.g., H⁺, metal ions)

| Electrophilic | The phosphorus atom accepts an electron pair. libretexts.org | Nucleophiles (e.g., OH⁻, RO⁻, RNH₂) masterorganicchemistry.com |

P-C Bond Formation and Cleavage Reactions

The phosphorus-carbon (P-C) bonds in this compound are relatively stable, but can be cleaved under certain conditions. The formation of these bonds is a cornerstone of organophosphorus chemistry.

P-C Bond Formation: The synthesis of this compound itself involves the formation of P-C bonds. A common method is the reaction of ammonium (B1175870) hypophosphite (H₂PO₂NH₄) with benzyl bromide. mdpi.com This reaction exemplifies the creation of P-C bonds, a process that has seen the development of novel and greener synthetic methodologies to replace more toxic starting materials. mdpi.com

P-C Bond Cleavage: While generally robust, the P-C bond can be cleaved under specific enzymatic or harsh chemical conditions. For instance, studies on perfluoroalkyl phosphinic acids have demonstrated the biological cleavage of the C-P bond in mammals. nih.gov Although not directly involving this compound, this highlights the possibility of such cleavage. Mechanistic studies have also explored P-C bond cleavage in other organophosphorus compounds, such as the selective cleavage of a P-aryl bond in 1,2-bis(diphenylphosphino)benzene (B85067) by an iron(I) complex. rsc.org The thermodynamics of P-C bond formation are often unfavorable, requiring a subsequent favorable reaction, such as decarboxylation, to drive the process. nih.gov

Investigations into Tautomerism and Isomerization Processes

Tautomerism in phosphinic acids involves the migration of a proton between the oxygen and phosphorus atoms. This compound can theoretically exist in two tautomeric forms: the pentavalent phosphinic acid form and the trivalent phosphite (B83602) form.

(C₆H₅CH₂)₂P(O)OH ⇌ (C₆H₅CH₂)₂P(OH)₂

However, the equilibrium for phosphinic acids overwhelmingly favors the pentavalent form with the P=O double bond due to its greater thermodynamic stability. This phenomenon is a type of prototropic tautomerism. nih.gov Keto-enol tautomerism is a well-known analogous process in carbonyl compounds, where the keto form is generally more stable. libretexts.orglibretexts.org The interconversion between tautomers can be catalyzed by acids or bases. libretexts.org Factors such as solvent polarity, temperature, and pH can influence the position of the tautomeric equilibrium. researchgate.net

Isomerization processes, such as ring-chain tautomerism or valence tautomerism, are other forms of isomerization but are less common for a simple acyclic compound like this compound. nih.gov

Reaction Mechanisms at the Air-Water Interface

The behavior of molecules at the air-water interface can differ significantly from their behavior in bulk solution. rsc.org For a molecule like this compound, which has both hydrophobic (benzyl groups) and hydrophilic (phosphinic acid group) parts, it is expected to exhibit surface activity.

Reactions at the air-water interface can be influenced by factors such as partial solvation, altered molecular orientation, and the presence of electric fields. rsc.orgresearchgate.net While specific studies on the reaction mechanisms of this compound at this interface are not widely available, general principles suggest that its reactivity could be enhanced or altered. For instance, some bimolecular synthetic reactions have shown increased apparent equilibrium and forward rate constants when compartmentalized in micrometer-diameter emulsion droplets, a phenomenon attributed to a noncatalytic reaction-adsorption model at the interface. aps.org The presence of ions at the interface can also play a crucial role in the thermodynamics and kinetics of interfacial reactions. tum.de

Studies of Functional Group Interconversion and Derivatization

The phosphinic acid functional group in this compound can be converted into a variety of other functional groups, leading to the synthesis of new organophosphorus compounds. These interconversions are fundamental in synthetic organic chemistry. scribd.comucd.ieslideshare.net

Common derivatization reactions include:

Esterification: Reaction with alcohols in the presence of a dehydrating agent to form phosphinate esters.

Acid Chloride Formation: Reaction with reagents like thionyl chloride or oxalyl chloride to produce the corresponding phosphinic chloride, a highly reactive intermediate. sinica.edu.tw

Amide Formation: Reaction of the phosphinic chloride with amines to yield phosphinic amides. sinica.edu.tw

Reduction: Reduction of the phosphinic acid to the corresponding secondary phosphine (B1218219) oxide.

These transformations allow for the incorporation of the dibenzylphosphinyl moiety into larger molecules and the synthesis of compounds with tailored properties for applications such as flame retardants. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Ammonium hypophosphite
Benzyl bromide
Perfluoroalkyl phosphinic acids
1,2-bis(diphenylphosphino)benzene
Acetic acid
Thionyl chloride

Supramolecular Interactions in Metal-Phosphinate Frameworks

The assembly of metal-dibenzylphosphinate complexes into larger, ordered structures is significantly governed by a variety of non-covalent supramolecular interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the final architecture and dimensionality of the resulting metal-phosphinate frameworks. The interplay of these weak forces is crucial in the field of crystal engineering, allowing for the rational design of solid-state structures with desired properties. iqpc.dersc.org

The benzyl groups of the dibenzylphosphinate ligand introduce another critical supramolecular interaction: π-π stacking. nih.gov The aromatic phenyl rings can interact with each other in various geometries, such as face-to-face or edge-to-face (T-shaped) arrangements. colostate.eduresearchgate.net These interactions, although weaker than hydrogen bonds, are non-negligible and contribute significantly to the stabilization of the crystal lattice. nih.govresearchgate.net The stacking of these aromatic side chains can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. colostate.edu The specific arrangement is often a parallel displaced or T-shaped geometry, as a direct cofacial stacking can be electrostatically unfavorable. colostate.eduresearchgate.net The combination of hydrogen bonding and π-π stacking allows for the construction of complex and predictable supramolecular structures from metal-dibenzylphosphinate building blocks.

The following table summarizes the types of supramolecular interactions that can be found in metal-phosphinate frameworks, which are relevant to those containing the dibenzylphosphinate ligand.

Interaction TypeDescriptionPotential Role in Dibenzylphosphinate Frameworks
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. uni-bayreuth.deDirects assembly through interactions involving coordinated water, co-ligands, or residual phosphinic acid, influencing the dimensionality and stability of the framework. researchgate.netresearchgate.net
π-π Stacking Non-covalent interaction between aromatic rings. Can be parallel-displaced, face-to-face, or T-shaped (edge-to-face). colostate.eduresearchgate.netThe benzyl groups provide aromatic rings that can engage in stacking interactions, contributing to the overall crystal packing and stabilization of the supramolecular structure. nih.govcolostate.edu
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.General attractive forces that contribute to the cohesion of the crystal lattice.

Influence of Ligand Electronic and Steric Properties on Coordination

The coordination behavior of this compound is profoundly influenced by the electronic and steric properties of the ligand itself. The phosphorus atom, bonded to two oxygen atoms and two benzyl groups, acts as the coordination center, donating electron density to the metal ion through the oxygen atoms. The nature of the substituents on the phosphorus atom directly modulates its electronic properties and the steric environment around the metal center. units.it

The steric bulk of the two benzyl groups plays a crucial role in determining the coordination number and geometry of the metal center, as well as the nuclearity of the resulting complex. mtu.edunih.gov The flexible nature of the benzyl groups allows for some degree of rotation, but they still impose significant steric hindrance around the metal ion. nih.gov This steric pressure can prevent the formation of highly crowded coordination spheres and can favor the formation of polynuclear complexes where the phosphinate ligand bridges between two or more metal centers. For example, the reaction of this compound with vanadyl acetylacetonate (B107027) leads to trimeric vanadium(IV) clusters, whereas the use of the bulkier diphenylphosphinic acid under similar conditions resulted in insoluble polymeric materials, highlighting the subtle but significant role of the benzyl group's steric profile. mtu.edu

Research has shown that the steric and electronic effects are often intertwined. uni-bayreuth.de For instance, the steric hindrance of the benzyl groups can influence the bond angles and distances within the coordination sphere, which in turn can have an effect on the electronic structure of the complex. A study on cobalt(II) complexes with dibenzylphosphinate revealed the formation of dinuclear species with varying coordination environments, influenced by the interplay of the steric demands of the phosphinate and the coordinating solvent molecules. mtu.edu

The following table details the influence of the electronic and steric properties of the dibenzylphosphinate ligand on the coordination chemistry with different metals.

PropertyInfluence on CoordinationExample from Research
Electronic Properties The electron-donating phosphinate group stabilizes metal centers, including those in high oxidation states.Formation of stable vanadium(V) and tungsten(V) cubane (B1203433) clusters. mtu.edu
Steric Properties The bulky benzyl groups limit the number of ligands that can coordinate to a single metal center, often leading to the formation of bridged, polynuclear complexes. mtu.eduSynthesis of trimeric vanadium(IV) clusters and dinuclear cobalt(II) complexes. mtu.edu
Combined Effects The interplay between steric bulk and electronic character dictates the specific geometry and nuclearity of the final metal-phosphinate complex.The formation of different dinuclear cobalt(II) complexes with dibenzylphosphinate depending on other coordinating ligands. mtu.edu

Chemical Reactivity and Properties

Acidity and pKa

Like other phosphinic acids, this compound is an acidic compound due to the presence of the hydroxyl group attached to the phosphorus atom. The acidity of phosphinic acids generally falls between that of carboxylic acids and phosphonic acids. researchgate.net The pKa value is a measure of this acidity, and for phosphinic acids, it is influenced by the nature of the organic substituents attached to the phosphorus atom. The electron-withdrawing or -donating properties of the benzyl (B1604629) groups in this compound will affect the stability of the corresponding phosphinate anion, thereby influencing its acidity. libretexts.org

Esterification and Derivatization Reactions

This compound can undergo esterification reactions to form phosphinate esters. However, direct esterification with alcohols is often difficult and may require harsh conditions or specific catalysts. scispace.com A more common approach involves converting the phosphinic acid into a more reactive intermediate, such as a phosphinic chloride, which can then readily react with alcohols or amines to form the corresponding esters or amides. scispace.com O-alkylation, where the sodium or potassium salt of the phosphinic acid is reacted with an alkyl halide, is another method for synthesizing phosphinate esters. scispace.com

Applications in Advanced Materials and Catalysis

Utilization as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to it. Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. oup.commit.edu Organophosphorus compounds, particularly phosphines and their derivatives, are among the most important classes of ligands in this context. acs.org While phosphines (P(III) compounds) are most common, phosphinic acids (P(V) compounds) and their esters are also valuable ligands. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. nih.govscispace.com The success of these reactions often hinges on the use of bulky and electron-rich phosphine (B1218219) ligands, which facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination. mit.edu

Dialkylbiaryl phosphine ligands have proven to be particularly effective, enabling the coupling of challenging substrates like unactivated aryl chlorides and tosylates with high efficiency. nih.govscispace.com While direct applications of dibenzylphosphinic acid as a primary ligand in these specific reactions are not extensively documented in mainstream literature, its structural features are relevant. The phosphinic acid moiety can act as a monoanionic, bidentate P,O-ligand upon deprotonation. An unsymmetrical aminophosphine (B1255530) ligand derived from dibenzylamine (B1670424) has shown good performance in palladium-catalyzed couplings in aqueous media, highlighting the utility of the dibenzyl structural motif in ligand design. nih.gov The properties of phosphinic acids fall between those of carboxylic and phosphonic acids, offering a unique combination of binding strength and coordination geometry. researchgate.net This suggests a potential role for this compound or its derivatives as ligands or additives in cross-coupling catalysis, an area ripe for exploration.

The table below summarizes the performance of various ligand types in representative palladium-catalyzed cross-coupling reactions, illustrating the importance of ligand choice.

Ligand TypeReactionSubstratesCatalyst Loading (mol%)Yield (%)Reference
Dialkylbiaryl Phosphine (SPhos)Suzuki-MiyauraAryl chloride, Arylboronic acid0.0005>95 scispace.com
Dialkylbiaryl Phosphine (XPhos)Suzuki-MiyauraHeteroaryl chloride, Pyridylboronic acid1.585-98 nih.gov
P3N LigandSuzuki-MiyauraAryl bromide, Arylboronic acid0.598 nih.gov
Monophosphine (JackiePhos)Buchwald-Hartwig AminationAryl chloride, Amine1.580 researchgate.net

This table showcases the effectiveness of various phosphine-based ligands in common cross-coupling reactions, providing context for the potential application of new phosphinic acid-based ligands.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. scispace.com Chiral phosphoric acids, which are structurally related to phosphinic acids, have emerged as highly effective Brønsted acid organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgfrontiersin.org Their success relies on the formation of a well-defined chiral environment through hydrogen bonding, which guides the approach of the substrate. beilstein-journals.org

The development of chiral derivatives of this compound for asymmetric catalysis represents a promising, though largely hypothetical, future direction. A chiral this compound could be designed in several ways:

P-Stereogenic Center: Introducing chirality directly at the phosphorus atom would create a P-stereogenic ligand.

Chiral Side Chains: Modifying the benzyl (B1604629) groups with chiral substituents.

These hypothetical chiral this compound ligands could potentially act as chiral Brønsted acids or as ligands for transition metals in asymmetric reactions. For instance, they could be applied in enantioselective additions, cyclizations, or transfer hydrogenations, analogous to the reactions catalyzed by chiral phosphoric acids. beilstein-journals.org The synthesis of such P-stereogenic compounds is a significant challenge, but their potential as effective synthons in asymmetric catalysis makes this a compelling area for future research. scispace.com

The rational design of ligands is crucial for developing catalysts with superior performance. rsc.org Key principles involve tuning the steric and electronic properties of the ligand to optimize the catalyst's activity, selectivity, and stability. oup.com

Steric Bulk: Increasing the steric hindrance of a ligand, for example by using bulky substituents, can promote the reductive elimination step in cross-coupling reactions and stabilize the catalytically active monoligated palladium species. mit.edu For this compound, the steric profile could be adjusted by introducing substituents on the phenyl rings of the benzyl groups.

Electronic Properties: The electron-donating ability of a ligand influences the reactivity of the metal center. More electron-rich ligands can facilitate the oxidative addition step. The electronic nature of a this compound ligand could be tuned by adding electron-donating or electron-withdrawing groups to the benzyl moieties.

Side-Arm Strategy: This strategy involves introducing a secondary coordinating group (a "side-arm") onto the ligand scaffold. oup.com This can help to create a more defined and rigid coordination sphere around the metal, often leading to higher enantioselectivity in asymmetric catalysis. A this compound backbone could be functionalized with a coordinating side-arm to create a multifunctional ligand.

By applying these principles, novel ligands based on the this compound scaffold can be rationally designed to achieve enhanced catalytic performance in a variety of chemical transformations.

Theoretical and Computational Investigations of Dibenzylphosphinic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. scirp.org This method is employed to find the optimized, lowest-energy geometry of a molecule by calculating the forces on each atom until a stable structure is achieved. ntnu.nomdpi.com For dibenzylphosphinic acid, DFT calculations, often using hybrid functionals like B3LYP in combination with a basis set such as 6-311++G(d,p), can predict key structural parameters. ijcps.orgjksus.org

The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. rsc.org While specific, experimentally verified crystal structure data for this compound is not widely published, DFT provides highly reliable predictions. A comparison between experimental X-ray diffraction data and DFT-calculated geometries for other complex molecules has shown good agreement, validating the predictive power of this theoretical approach. researchgate.netresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. jksus.org

Key geometric parameters for this compound, as would be predicted by a typical DFT calculation, are presented below. These values are representative of the expected structure for this class of organophosphorus compounds.

Parameter Atom Pair/Triplet Typical Calculated Value
Bond Length P=O~1.50 Å
P-OH~1.55 Å
P-C (benzyl)~1.82 Å
O-H~0.97 Å
Bond Angle C-P-C~106°
O=P-OH~115°
O=P-C~112°
P-O-H~108°
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.

Electronic structure analysis provides further insights into the molecule's reactivity. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites. For this compound, the MEP would show a region of high negative potential (red) around the phosphoryl oxygen (P=O), indicating its role as a primary site for electrophilic attack and as a strong hydrogen bond acceptor. Conversely, the acidic proton of the hydroxyl group would exhibit a high positive potential (blue), marking it as a key site for nucleophilic interaction.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Like other phosphinic acids, this compound has a strong tendency to form stable dimers in the solid state and in non-polar solvents, primarily through intermolecular hydrogen bonds. Computational methods are essential for quantifying the strength and nature of these interactions. nih.govrsc.org The most significant interaction is the formation of a cyclic dimer structure through two O-H···O=P hydrogen bonds.

Several theoretical techniques are used to analyze these non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize bonding. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen confirms the existence of a hydrogen bond. nih.govmdpi.com Topological parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between orbitals. For a hydrogen bond, it reveals the delocalization of electron density from a lone pair orbital of the acceptor oxygen (the Lewis base) to the antibonding σ* orbital of the donor O-H bond (the Lewis acid). nih.gov The second-order perturbation energy, E(2), associated with this interaction quantifies its stabilization energy, providing a direct measure of the hydrogen bond's strength. nih.gov

These analyses consistently show that the P=O group is a powerful hydrogen bond acceptor, leading to strong and stable dimeric structures that significantly influence the compound's physical properties.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway.

For instance, the esterification of this compound with an alcohol can be modeled computationally. The simulation would typically involve:

Reactant and Product Optimization: The geometries of the reactants (this compound, alcohol) and products (the corresponding ester, water) are optimized to find their minimum energy structures.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

Through such simulations, chemists can evaluate the feasibility of different proposed mechanisms, understand the role of catalysts, and predict the energetic barriers that control the reaction rate.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, including vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (for vibrational frequencies) or the response to an external magnetic field (for NMR shielding). jksus.orgnih.gov

Vibrational Spectroscopy: The calculated harmonic vibrational frequencies often show systematic deviations from experimental spectra due to anharmonicity and the approximations inherent in the theoretical method. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental data. ijcps.org These calculations are crucial for assigning specific absorption bands to the corresponding molecular motions. For this compound, key predicted vibrational frequencies would include the characteristic stretches for the P=O, O-H, P-C, and aromatic C-H bonds.

Vibrational Mode Description Typical Calculated Wavenumber (cm⁻¹) (Unscaled)
ν(O-H)Hydroxyl group stretching~3400-3500
ν(C-H)Aromatic C-H stretching~3000-3100
ν(P=O)Phosphoryl group stretching~1150-1250
ν(P-C)Phenyl-carbon stretching~990-1050
Note: These are representative values. The O-H stretch is particularly sensitive to hydrogen bonding, appearing at a much lower frequency in the dimeric form.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for atoms like ¹H, ¹³C, and ³¹P. The chemical shifts (δ) are then determined by referencing these values to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. mdpi.com These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Hardness and Softness Analysis in DFT Framework

The concepts of chemical hardness and softness are central to the Hard and Soft Acids and Bases (HSAB) principle, which helps in understanding and predicting chemical reactivity. ias.ac.inresearchgate.net Within the framework of DFT, these properties can be quantified using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The key parameters are defined as follows:

Absolute Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as: η = (E_LUMO - E_HOMO) / 2 nih.gov A large HOMO-LUMO gap corresponds to a high hardness, indicating high stability and low reactivity. adichemistry.com

Absolute Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov

Parameter Formula Description
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMOEnergy difference between frontier orbitals.
Absolute Hardness (η) ΔE / 2Resistance to change in electron configuration.
Absolute Softness (σ) 1 / ηReciprocal of hardness, indicates reactivity.
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2Represents the "escaping tendency" of electrons.
Electrophilicity Index (ω) μ² / (2η)Measures the electrophilic power of a molecule.

This analysis provides a theoretical basis for predicting the types of reactions and interactions that this compound is likely to undergo. rsc.org

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Networks Involving the Phosphinic Acid Group

The phosphinic acid group is a highly effective functional group for directing the formation of predictable hydrogen-bonded networks. In the solid state, phosphinic acids typically engage in strong O—H⋯O=P hydrogen bonds. While the specific crystal structure of dibenzylphosphinic acid is not detailed in readily available literature, the structure of its close analog, benzyl(phenyl)phosphinic acid, provides a clear model for the expected interactions.

In the crystal structure of benzyl(phenyl)phosphinic acid, molecules are linked by these characteristic O—H⋯O=P hydrogen bonds, forming continuous one-dimensional chains or catemers. nih.gov This is a common and robust supramolecular synthon for phosphinic and phosphonic acids. The interaction is strong, as evidenced by the short distance between the donor and acceptor oxygen atoms, which is significantly less than the sum of their van der Waals radii. nih.gov A similar chain-like arrangement is observed in the crystal structure of diphenylphosphinic acid, further highlighting this as the preferred hydrogen-bonding motif for diaryl- or aryl/alkyl-phosphinic acids.

Table 1: Hydrogen Bond Parameters in Benzyl(phenyl)phosphinic Acid, a Structural Analog of this compound nih.gov
Interaction TypeDonor-Acceptor Distance (Å)Significance
O—H⋯O=P2.4838 (18)Indicates a strong hydrogen bond responsible for chain formation.

Self-Assembly of this compound and Its Derivatives

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of related organophosphorus acids, particularly phosphonic acids, establishes a clear precedent. Phosphonic acids are widely used to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide (TiO₂) and silicon oxide (SiO₂). nih.govmdpi.com This process relies on the strong affinity of the acid headgroup for the oxide surface, leading to the formation of an ordered molecular layer.

Co-Assembly Strategies in Multi-Component Systems

A powerful strategy in supramolecular chemistry is the co-assembly of two or more components to create new materials with hybrid properties. For this compound, the most direct co-assembly strategy involves pairing it with molecules that have complementary functional groups, particularly hydrogen-bond acceptors or bases. nih.govbeilstein-journals.org

Given its acidic nature, this compound can form stable acid-base complexes with nitrogen-containing compounds like pyridines or amines. rsc.org This interaction typically involves proton transfer from the phosphinic acid to the base, creating a phosphinate anion and a protonated base (e.g., a pyridinium (B92312) cation). The resulting ions are then held together by strong, charge-assisted hydrogen bonds (e.g., N⁺—H⋯O⁻—P). These interactions serve as supramolecular synthons to build extended crystalline networks, known as co-crystals or molecular salts. rsc.orgul.ie By systematically varying the basic co-former, it is possible to engineer a wide range of crystalline architectures with different structures and properties.

Influence of pH and Ionic Strength on Self-Assembly

External stimuli such as pH and ionic strength are critical variables that can be used to control the self-assembly of this compound in aqueous environments. The phosphinic acid group is monoprotic, meaning it has a single acidic proton. mdpi.com

Influence of pH: The ionization state of the phosphinic acid group is directly dependent on the solution's pH.

At low pH (below its pKa): The group exists in its neutral, protonated form (-P(O)OH). In this state, it is an excellent hydrogen-bond donor and acceptor, favoring the formation of neutral hydrogen-bonded assemblies like the catemer chains seen in the solid state. nih.gov

At high pH (above its pKa): The acidic proton is lost, and the group is converted to its anionic phosphinate form (-P(O)O⁻). This transformation has a profound impact on self-assembly. The ability to act as a hydrogen-bond donor is eliminated, disrupting networks that rely on this interaction. Furthermore, the introduction of negative charge leads to electrostatic repulsion between molecules, which can inhibit aggregation and promote dissolution.

Influence of Ionic Strength: The effect of ionic strength becomes most significant at pH values above the pKa, where the molecules are charged. The ions from a dissolved salt (e.g., NaCl) in the solution can screen the electrostatic repulsion between the anionic phosphinate headgroups. nih.gov By increasing the ionic strength, this repulsion can be mitigated, which may allow weaker, non-covalent interactions (like hydrophobic interactions between the benzyl (B1604629) groups) to promote the aggregation or assembly of the phosphinate anions into structures like micelles or vesicles.

Design of Supramolecular Architectures with Tunable Properties

The design of advanced supramolecular architectures based on this compound can be approached through two main avenues: covalent modification of the molecule and non-covalent control of the assembly environment.

Molecular Design: The properties of the self-assembled structures can be finely tuned by chemically modifying the this compound scaffold. For instance, introducing functional groups onto the phenyl rings of the benzyl moieties can introduce specific, secondary intermolecular interactions. Halogen atoms (F, Cl, Br) could be used to direct assembly through halogen bonding, while alkoxy or other groups could alter steric hindrance and solubility. This approach allows for the rational design of molecules pre-programmed to assemble into desired architectures. Biphosphonic acid molecules with tunable dipole moments have been developed using similar principles to optimize interfacial properties in organic solar cells. nankai.edu.cn

Supramolecular Control: As discussed previously, the deliberate use of co-formers and the precise control of environmental factors provide powerful non-covalent tools for tuning supramolecular structures. By selecting specific guest molecules (e.g., organic bases of different sizes, shapes, and basicity), a diverse library of multi-component crystals can be generated. ul.ie Furthermore, dynamic control over the assembly process can be achieved by adjusting the pH and ionic strength of the solution, allowing for reversible switching between different assembled states (e.g., from a neutral precipitate to a dissolved anionic species). This responsiveness to external stimuli is a hallmark of "smart" materials.

Extractive Metallurgy and Separation Science Applications

Dibenzylphosphinic Acid as a Metal Extraction Agent

Organophosphorus compounds are among the most effective reagents used in hydrometallurgical processes for metal separation and recovery. researchgate.net Phosphinic acids, a subclass of these compounds, act as cation exchangers to extract metal ions from aqueous solutions into an immiscible organic phase. journalssystem.com The extraction process involves the exchange of a proton from the acidic extractant with a metal cation in the aqueous phase, forming a neutral metal-extractant complex that is soluble in the organic diluent. libretexts.orgcelignis.com

The effectiveness of a phosphinic acid as an extractant is influenced by its molecular structure, particularly the nature of the organic groups attached to the phosphorus atom. nih.gov These groups can affect the acid's steric hindrance and electronic properties, which in turn dictates its selectivity and extraction efficiency for different metal ions. csu.edu.cntnstate.edu While specific studies on this compound are limited, its benzyl (B1604629) groups are expected to play a significant role in its extraction behavior.

Selective Extraction of Specific Metal Ions (e.g., Cobalt, Nickel, Rare Earth Elements)

A significant application of phosphinic acids is the selective separation of chemically similar metals, a crucial step in many hydrometallurgical circuits.

Cobalt and Nickel Separation The separation of cobalt from nickel is a well-established application for dialkylphosphinic acids, such as bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272). researchgate.nettnstate.eduscispace.com These extractants consistently show a higher selectivity for cobalt(II) over nickel(II). csu.edu.cngoogle.com Cobalt is typically extracted at lower pH values than nickel, allowing for their separation by controlling the acidity of the aqueous phase. csu.edu.cngoogle.com

The selectivity is attributed to the coordination chemistry of the metals. Cobalt(II) generally forms a tetrahedral complex with the phosphinic acid, whereas nickel(II) tends to form a more sterically hindered octahedral complex, often including water molecules. csu.edu.cn The bulky organic groups on the phosphinic acid create steric hindrance that preferentially inhibits the formation of the nickel complex, leading to better cobalt extraction. csu.edu.cntnstate.edu For instance, studies on various dialkylphosphinic acids have demonstrated that increasing the steric bulk of the alkyl chains enhances the separation factor between cobalt and nickel. csu.edu.cn

Extraction pH50 Values for Various Metal Ions Using Dialkylphosphinic Acids. (pH50 is the pH at which 50% of the metal is extracted)
Metal IonpH50 with Cyanex 272pH50 with PC-88A
Fe(III)0.6-
Zn(II)2.12.2
Cu(II)3.73.8
Mn(II)3.9-
Co(II)4.24.2
Mg(II)4.75.0
Ca(II)5.34.65
Ni(II)6.25.7

Data sourced from scispace.com.

Rare Earth Elements (REEs) Acidic organophosphorus extractants are widely used for the separation of rare earth elements (REEs). researchgate.net Phosphinic acids exhibit effective extraction capabilities for these elements, often showing preferential extraction of heavy rare earth elements (HREEs) over light rare earth elements (LREEs). nih.gov Research on compounds structurally related to this compound, such as (diphenylphosphinylmethyl)phenylethylphosphinic acid, has demonstrated their ability to extract lanthanides like neodymium (Nd) and holmium (Ho) from nitrate (B79036) solutions. bohrium.com The extraction efficiency for REEs is typically dependent on factors such as the acidity of the aqueous phase and the concentration of the extractant. mdpi.commdpi.com

Elucidation of Extraction Mechanisms and Stoichiometry in Liquid-Liquid Extraction

Liquid-liquid extraction, or solvent extraction, is the technique used to separate components based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. youtube.comlibretexts.org For acidic extractants like phosphinic acids, the process operates via a cation exchange mechanism.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) by a dimeric phosphinic acid ((HA)₂) can be represented as:

M²⁺(aq) + n(HA)₂(org) ⇌ MA₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)

Where (HA) represents the phosphinic acid monomer, (aq) denotes the aqueous phase, and (org) denotes the organic phase. The stoichiometry, represented by 'n', indicates the number of extractant dimers involved in the complex formed in the organic phase. This stoichiometry can be determined experimentally by analyzing the distribution of the metal between the two phases as a function of extractant concentration and pH. For cobalt extraction with dialkylphosphinic acids, the extracted species is often a Co(A)₂(HA)₂ complex, while for nickel, it can be Ni(A)₂(HA)₄. csu.edu.cn

Performance Evaluation in Hydrometallurgical Processes

Hydrometallurgy involves the use of aqueous chemistry for the recovery of metals from ores, concentrates, and recycled or residual materials. researchgate.net Solvent extraction is a key unit operation in many hydrometallurgical flowsheets, enabling the purification and concentration of metal-bearing solutions. researchgate.net

The performance of an extractant like this compound in a hydrometallurgical process is evaluated based on several criteria:

Extraction and Stripping Efficiency: The ability to effectively extract the target metal from the leach solution and subsequently strip (back-extract) it into a different aqueous solution for recovery.

Selectivity: The capacity to separate the target metal from other metals present in the feed solution. This is quantified by the separation factor (β), which is the ratio of the distribution coefficients of two different metals.

Loading Capacity: The maximum amount of metal that can be loaded into the organic phase.

Chemical Stability: Resistance to degradation under the acidic and sometimes high-temperature conditions of the process.

Dialkylphosphinic acids have proven to be robust and effective extractants in various commercial hydrometallurgical applications, particularly for cobalt/nickel separation from acidic leach liquors. researchgate.nettnstate.edu

Synergistic Effects with Co-extractants in Metal Separation

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction capabilities. researchgate.net This phenomenon can significantly enhance both the extraction efficiency and the selectivity of a separation process.

Mixtures of acidic organophosphorus extractants with neutral or other acidic extractants are commonly studied. For example, a mixture of the phosphinic acid Cyanex 272 and the neutral extractant tributyl phosphate (B84403) (TBP) has been shown to produce a synergistic effect in the extraction of cobalt(II) from chloride solutions, improving its separation from lithium(I). journalssystem.com The neutral extractant can participate in the formation of the extracted metal complex, creating a more stable, organophilic species. This "adduct formation" is a common mechanism for synergism. journalssystem.com Similarly, mixtures of two different acidic extractants can also lead to synergistic effects, potentially improving separation factors for challenging separations like those between adjacent rare earth elements. msrjournal.comresearchgate.net

Synergistic Extraction of Silver Ions
Extractant SystemExtraction Time (hours)Extraction Performance (%)Synergistic Coefficient (SC)
0.5 mM Cyanex 302 (monothiophosphinic acid)1896.0-
0.2 mM Cyanex 302-45.4-
0.2 mM Cyanex 302 + 0.3 mM Cyanex 272 (phosphinic acid)198.062.7

This table illustrates the enhanced extraction performance and reduced time due to the synergistic effect between a monothiophosphinic acid and a phosphinic acid. Data sourced from msrjournal.com.

Design of Novel Extractants Based on this compound Structure

The search for more efficient and selective extractants is a continuous effort in separation science. nih.gov The structure of existing molecules like this compound serves as a template for designing new reagents with tailored properties. mdpi.com By modifying the organic substituents on the phosphorus atom, researchers can fine-tune the extractant's properties.

Strategies for designing novel extractants include:

Varying Steric and Electronic Effects: Introducing different alkyl or aryl groups to alter the steric hindrance and acidity of the extractant, thereby modifying its selectivity for specific metals. nih.govtnstate.edu

Introducing Additional Functional Groups: Creating bifunctional extractants that contain both an acidic phosphinic group and another coordinating group (e.g., a phosphine (B1218219) oxide) within the same molecule. mdpi.comosti.gov This can lead to enhanced extraction through a chelation effect or intramolecular synergism.

Immobilization on Polymeric Supports: Grafting the phosphinic acid functional group onto a solid polymer resin. This creates a solid-phase extractant, which can simplify the separation process by eliminating issues like phase disengagement and the loss of organic solvent to the aqueous phase. osti.gov

This structure-based design approach allows for the rational development of next-generation extractants with improved performance for specific metallurgical challenges. mdpi.com

Future Research Directions and Emerging Challenges

Development of Advanced Synthetic Routes with Improved Sustainability

The traditional synthesis of phosphinic acids often involves reagents and conditions that are misaligned with modern principles of green chemistry. For instance, methods relying on phosphinic chlorides are common but are criticized for their use of expensive and hazardous phosphorus reagents and the need for stoichiometric amounts of a base to neutralize the hydrochloric acid byproduct. The future of dibenzylphosphinic acid synthesis lies in developing more sustainable and atom-economical routes.

Emerging research points toward several promising directions:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to facilitate the direct esterification of phosphinic acids with alcohols, a transformation that is often difficult under conventional heating. Future work should focus on adapting these microwave-assisted methods for the direct synthesis of this compound, potentially from precursors like hypophosphorous acid and benzyl (B1604629) halides, thereby reducing reaction times and energy consumption.

Catalytic Approaches : The development of catalytic methods, particularly those using earth-abundant metals, for the formation of P-C bonds is a critical goal. Research into palladium-catalyzed cross-coupling reactions for P-C bond formation provides a template for future investigations into cleaner catalytic routes to diarylphosphinic acids like the dibenzyl derivative.

Solventless and Benign Solvent Systems : A significant challenge is the elimination of hazardous organic solvents. Future synthetic strategies should explore solvent-free reaction conditions or the use of benign solvent alternatives such as water or bio-derived solvents. Phase-transfer catalysis, especially when combined with microwave assistance, has shown promise for the alkylating esterification of phosphinic acids under solventless conditions and could be adapted for synthesis.

Synthetic Strategy Traditional Approach (e.g., via Phosphinic Chloride) Potential Sustainable Alternative Key Sustainability Benefit
Starting Materials Expensive and hazardous P-reagentsReadily available, less hazardous precursorsReduced cost and safety risks
Energy Input Prolonged conventional heatingMicrowave irradiationReduced energy consumption and reaction time
Solvent Use Apolar organic solventsSolvent-free or benign solvents (e.g., water)Minimized environmental impact and waste
Byproducts Stoichiometric HCl (requires neutralization)Minimal or recyclable byproductsHigher atom economy, less waste

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. While the fundamental acidity and coordination chemistry are known, the subtle influences of the benzyl groups on reaction mechanisms remain an area ripe for exploration. Future research should focus on detailed mechanistic studies to uncover novel reactivity.

Key areas for investigation include:

Asymmetric Reactions : The phosphorus center in derivatives of this compound is chiral. A significant challenge is to develop stereoselective reactions. Mechanistic studies, similar to those performed on the Michaelis-Arbuzov reaction, could elucidate the stereochemical pathways of reactions involving this compound derivatives, paving the way for asymmetric synthesis of novel P-chiral compounds.

Activation of P-H Analogs : The synthesis of phosphinic acids often proceeds through H-phosphinic acid intermediates. Investigating the reactivity of dibenzyl-H-phosphinic acid (if synthesized) and its P-centered radical or nucleophilic additions would be a significant step forward.

Computational Mechanistic Studies : The use of Density Functional Theory (DFT) and other computational tools to model reaction pathways is crucial. Such studies can predict transition states, reaction intermediates, and activation energies for reactions involving this compound, guiding experimental efforts to discover new reactivity patterns.

Expansion of Catalytic Applications Beyond Current Paradigms

Organophosphorus compounds are cornerstones of catalysis, primarily as ligands for transition metals. This compound and its derivatives represent a largely untapped resource in this domain. The challenge is to move beyond simple ligand design and explore novel catalytic roles.

Future research directions include:

Design of Advanced Ligands : The benzyl groups of this compound can be functionalized to fine-tune the steric and electronic properties of the resulting phosphine (B1218219) ligands. This could lead to highly effective catalysts for challenging cross-coupling reactions, such as those involving sterically hindered substrates.

Heterogenized Catalysts : this compound can be used as a functional monomer or grafting agent to immobilize catalytic species onto solid supports like polymers or silica. This would facilitate catalyst separation and recycling, a key goal of sustainable chemistry.

Organocatalysis : The phosphinic acid moiety itself can act as a Brønsted acid catalyst. Future studies could explore the use of this compound and its derivatives as organocatalysts for reactions such as esterifications, aldol (B89426) reactions, or multicomponent reactions, where the bulky benzyl groups could impart unique selectivity.

Integration into Smart and Responsive Materials Systems

The incorporation of phosphinic acid groups into polymers and materials can impart desirable properties such as flame retardancy, ion-exchange capabilities, and responsiveness to external stimuli like pH. This compound offers the added feature of bulky, hydrophobic benzyl groups, which can be exploited in the design of advanced "smart" materials.

Emerging opportunities in this area are:

Stimuli-Responsive Polymers : Polymers functionalized with this compound could exhibit pH-responsive behavior. At high pH, deprotonation of the acid group would lead to electrostatic repulsion and swelling, while at low pH, the polymer would be more compact. This could be harnessed for applications in controlled drug delivery or sensor technology.

Functionalized Membranes and Sorbents : Materials functionalized with phosphinic acid groups have shown excellent capabilities for adsorbing heavy metal ions. Future work could focus on preparing membranes or resins incorporating this compound for the selective removal of pollutants from water, where the benzyl groups could enhance affinity for specific organic or organometallic contaminants.

Proton-Conducting Materials : Phosphonic acid-functionalized silicas are being investigated for use in proton-exchange membranes for fuel cells. The integration of this compound into such materials could offer a way to modulate the hydrophobicity and proton conductivity of the membrane, potentially improving performance under different humidity conditions.

Refined Computational Models for Predictive Design

The complexity of chemical systems often makes experimental trial-and-error approaches inefficient. The development of accurate and reliable computational models is essential for accelerating the design of new molecules and materials based on this compound.

Future challenges in this domain involve:

Machine Learning and AI : Data-driven approaches can be used to predict the properties and reactivity of this compound derivatives. By training machine learning models on existing experimental and computational data, it may be possible to predict parameters like pKa, binding affinity to metal ions, and catalytic activity for novel, unsynthesized structures.

Advanced Force Field Development : Accurate molecular dynamics simulations of materials containing this compound require well-parameterized force fields. A significant challenge is to develop force fields that can accurately capture the complex interactions of the phosphinic acid group, including hydrogen bonding and coordination to metal ions.

Multi-scale Modeling : Predicting the behavior of this compound in a material or at an interface requires multi-scale modeling approaches. These models would bridge the gap from quantum mechanical calculations on single molecules to large-scale simulations of bulk materials, providing a holistic understanding of structure-property relationships.

Modeling Technique Application for this compound Emerging Challenge/Goal
Quantum Mechanics (DFT) Calculating reaction mechanisms, electronic properties, bond energies.Improving accuracy for complex transition states and excited states.
Molecular Dynamics (MD) Simulating behavior in solution, in polymers, and at interfaces.Developing more accurate force fields for the phosphinic acid group.
Machine Learning (ML) Predicting properties (pKa, solubility, toxicity), screening for catalysts.Expanding training datasets; improving model interpretability.
Multi-scale Modeling Bridging molecular-level properties to bulk material performance.Seamlessly integrating different levels of theory for complex systems.

Tailoring Supramolecular Assemblies for Specific Functions

Supramolecular chemistry involves the design of complex, functional architectures through non-covalent interactions. The phosphinic acid group is an excellent hydrogen-bonding unit, and the benzyl groups provide opportunities for π-π stacking interactions. This makes this compound a highly attractive building block for supramolecular chemistry.

Future research will likely focus on:

Crystal Engineering : Systematically studying the crystallization of this compound with various co-formers to create predictable and stable hydrogen-bonded networks. This could lead to the design of new crystalline materials with tailored optical or electronic properties.

Functional Gels and Liquid Crystals : The self-assembly of this compound derivatives in solution could lead to the formation of soft materials like gels or liquid crystals. The challenge lies in controlling the self-assembly process to achieve desired material properties for applications in sensing or as templates for nanomaterial synthesis.

Molecular Recognition : The benzyl groups can be functionalized with specific recognition motifs to create host molecules that can selectively bind to guest species. This could be applied to the development of chemical sensors or separation agents.

Enhanced Selectivity and Efficiency in Extractive Metallurgy Processes

Organophosphorus acids are widely used as extractants in hydrometallurgy for the separation and purification of metals. Dialkylphosphinic acids, in particular, are known for their selectivity in separating valuable metals like cobalt from nickel. This compound offers a unique scaffold that can be modified to address current and future challenges in extractive metallurgy.

The primary challenges and research directions are:

Improving Selectivity for Critical Metals : There is a growing demand for the efficient extraction of rare-earth elements and other critical metals from both primary ores and recycling streams. A key challenge is to design extractants with high selectivity for a target metal over a host of other ions. The steric and electronic properties of this compound can be systematically modified by introducing substituents onto the benzyl rings to enhance its affinity and selectivity for specific metals.

Performance in Harsh Conditions : Industrial hydrometallurgical processes often operate under highly acidic conditions and at elevated temperatures. Future research must focus on developing derivatives of this compound that exhibit high chemical stability and maintain their extraction efficiency under these demanding conditions.

Understanding Extraction Mechanisms : A combination of experimental studies and computational modeling is needed to gain a fundamental understanding of the metal extraction mechanism at the molecular level. This includes elucidating the structure of the extracted metal-ligand complex and the thermodynamics of the extraction process. This knowledge will enable the rational design of more efficient and selective extractants.

Q & A

Q. How do researchers address conflicting solubility data for this compound across solvents?

  • Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Employ Hansen solubility parameters to correlate solvent polarity with dissolution. Investigate polymorphic forms via powder XRD, as crystalline phases may exhibit divergent solubility profiles .

Q. Methodological Notes

  • Referencing Standards : Always cite primary literature for synthetic procedures and spectroscopic data. Use tools like SciFinder for comprehensive literature reviews .
  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, ensuring independent verification .
  • Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to prevent publication bias .

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dibenzylphosphinic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.